N-(4-fluorophenyl)quinoline-8-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of quinoline-based compounds, including “N-(4-fluorophenyl)quinoline-8-sulfonamide”, often involves complex chemical reactions. For instance, a series of quinolone-based heterocyclic derivatives were synthesized and their in vitro antibacterial activity was evaluated .Molecular Structure Analysis
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The structure of “N-(4-fluorophenyl)quinoline-8-sulfonamide” likely includes a quinoline nucleus, which is present in numerous biological compounds .Chemical Reactions Analysis
Quinoline derivatives, including “N-(4-fluorophenyl)quinoline-8-sulfonamide”, can undergo various chemical reactions. For example, the introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells .Scientific Research Applications
1. Potential Anticancer Activity
N-(4-fluorophenyl)quinoline-8-sulfonamide derivatives have shown potential in anticancer applications. Studies have demonstrated that sulfonamide derivatives, including those with quinoline and isoquinoline moieties, can exhibit significant cytotoxic activities against cancer cell lines. These compounds are often synthesized to align with the pharmacophoric requirements for inhibiting carbonic anhydrase, a mechanism associated with anticancer activity. For instance, some derivatives have shown comparable or superior activity to reference drugs like doxorubicin in vitro against breast cancer cell lines (MCF7) (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015); (Ghorab, Ragab, Heiba, Arafa, & El-Hossary, 2011).
2. DNA and Protein Interaction
Certain Cu(II) complexes with quinoline sulfonamide derivatives have been synthesized and shown to interact with DNA and proteins. These complexes exhibit nuclease activity upon photoirradiation and with specific activating agents, suggesting a role in oxidative cleavage of DNA involving reactive oxygen species (ROS). This property can be particularly relevant in therapeutic applications targeting DNA integrity in cancer cells (Pascual-Álvarez, Tŏpala, Estevan, Sanz, & Alzuet-Piña, 2016).
3. Antimalarial Applications
Derivatives of N-(4-fluorophenyl)quinoline-8-sulfonamide, specifically those with certain aminoalkyl arylsulfonamides, have been investigated for their antimalarial properties. These compounds have shown promising activity against Plasmodium falciparum strains and are believed to inhibit hemozoin formation, a critical process in the malaria parasite's life cycle. This suggests potential therapeutic applications in malaria treatment (Verma, Pandey, Agarwal, Verma, Deshpande, Saxena, Srivastava, Chauhan, & Prabhakar, 2016).
4. Anti-inflammatory Potential
Studies have shown that certain quinoline sulfonamides possess anti-inflammatory properties. These compounds are able to inhibit reactive oxygen species (ROS) produced by phagocytes in human blood, suggesting potential as non-acidic, non-steroidal anti-inflammatory agents. This indicates their potential use in developing new anti-inflammatory medications (Bano, Kanwal, Khan, Jabeen, Faheem, Taha, Haider, & Perveen, 2020).
Future Directions
The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells, providing further directions for future research to find novel analogs suitable for clinical applications in cancer treatment . The development of new drug candidates is required due to the lack of efficacy, low selectivity, and emergence of resistance in clinically used medications .
properties
IUPAC Name |
N-(4-fluorophenyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVMDNQAKKWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)quinoline-8-sulfonamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.